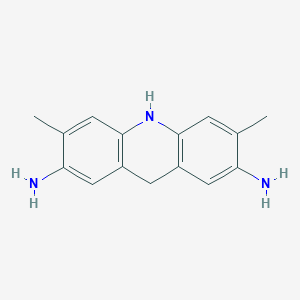
9,10-Dihydro-2,7-dimethylacridine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine is a heterocyclic organic compound with the molecular formula C15H17N3. It belongs to the acridine family, which is known for its wide range of applications in pharmacology, material sciences, and photophysics . Acridine derivatives have been actively researched for their therapeutic potential in treating various disorders, including cancer and Alzheimer’s disease .
Preparation Methods
The synthesis of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine typically involves the methylation of acridine derivatives. One common method is the reaction of acridine with methyl iodide or methyl iodide ammonium under basic conditions . Another approach involves the reaction of acridine with dimethylamine . These reactions are usually carried out in the presence of a base such as triethylamine .
Chemical Reactions Analysis
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted acridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects . The compound also exhibits thermally activated delayed fluorescence, which is useful in the development of organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine can be compared with other acridine derivatives such as:
9,9-Dimethyl-9,10-dihydroacridine: This compound is similar in structure but lacks the diamine groups, which affects its chemical reactivity and applications.
Phenoxazine derivatives: These compounds also exhibit delayed fluorescence but have different electronic properties due to the presence of oxygen in the heterocyclic ring.
The uniqueness of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6375-25-3 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
3,6-dimethyl-9,10-dihydroacridine-2,7-diamine |
InChI |
InChI=1S/C15H17N3/c1-8-3-14-10(6-12(8)16)5-11-7-13(17)9(2)4-15(11)18-14/h3-4,6-7,18H,5,16-17H2,1-2H3 |
InChI Key |
JPPDITKJDMWBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=C(N2)C=C(C(=C3)N)C)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


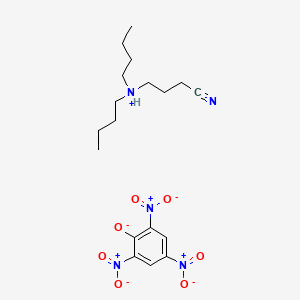

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

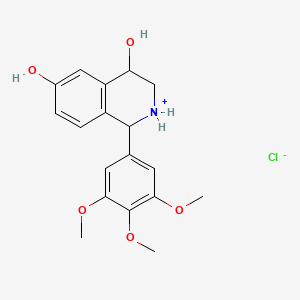
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
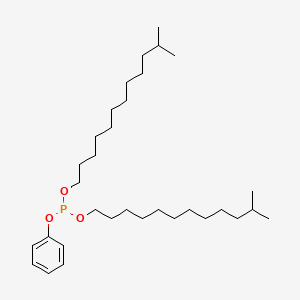
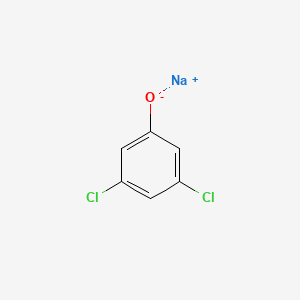
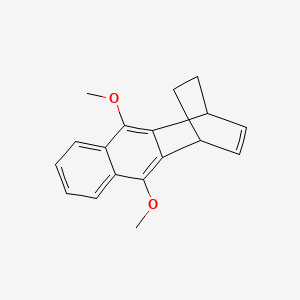
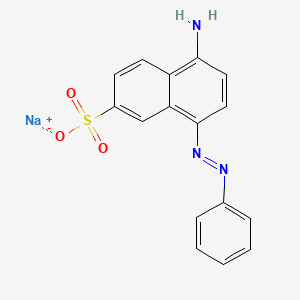
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
